molecular formula C17H17F3N4S B14508005 4H-Thieno(3,4-b)(1,5)benzodiazepine, 10-(4-methyl-1-piperazinyl)-6-trifluoromethyl- CAS No. 63127-20-8

4H-Thieno(3,4-b)(1,5)benzodiazepine, 10-(4-methyl-1-piperazinyl)-6-trifluoromethyl-

Cat. No.: B14508005
CAS No.: 63127-20-8
M. Wt: 366.4 g/mol
InChI Key: VDXRGSIYNPUVQC-UHFFFAOYSA-N
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Description

4H-Thieno(3,4-b)(1,5)benzodiazepine, 10-(4-methyl-1-piperazinyl)-6-trifluoromethyl- is a compound belonging to the benzodiazepine class, which is known for its significant pharmacological activities. This compound has been studied for its potential neuroleptic properties, making it a subject of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and specialized catalysts to ensure efficient production. The exact details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4H-Thieno(3,4-b)(1,5)benzodiazepine, 10-(4-methyl-1-piperazinyl)-6-trifluoromethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodiazepine core .

Scientific Research Applications

4H-Thieno(3,4-b)(1,5)benzodiazepine, 10-(4-methyl-1-piperazinyl)-6-trifluoromethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the brain, such as neurotransmitter receptors. By binding to these receptors, it can modulate the activity of neurotransmitters, leading to its neuroleptic effects. The exact pathways involved may include the dopaminergic and serotonergic systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4H-Thieno(3,4-b)(1,5)benzodiazepine, 10-(4-methyl-1-piperazinyl)-6-trifluoromethyl- apart is its trifluoromethyl group, which can enhance its pharmacokinetic properties, such as bioavailability and metabolic stability. This makes it a promising candidate for further development in medicinal chemistry .

Properties

CAS No.

63127-20-8

Molecular Formula

C17H17F3N4S

Molecular Weight

366.4 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)-8-(trifluoromethyl)-10H-thieno[3,4-b][1,5]benzodiazepine

InChI

InChI=1S/C17H17F3N4S/c1-23-4-6-24(7-5-23)16-12-9-25-10-15(12)21-14-8-11(17(18,19)20)2-3-13(14)22-16/h2-3,8-10,21H,4-7H2,1H3

InChI Key

VDXRGSIYNPUVQC-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=C(C=C3)C(F)(F)F)NC4=CSC=C42

Origin of Product

United States

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